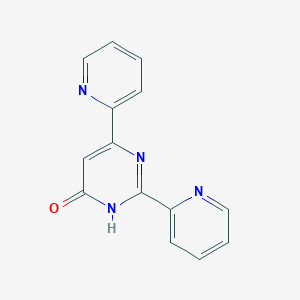

2,6-Di(2-pyridinyl)-4-pyrimidinol

描述

2,6-Di(2-pyridinyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine core substituted with hydroxyl (-OH) and two 2-pyridinyl groups at positions 4, 2, and 6, respectively. For example, heating alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates in acetic acid yields substituted pyrrolo[3,2-d]pyrimidines, demonstrating the reactivity of pyridinyl-pyrimidine frameworks . The hydroxyl group at position 4 likely enhances hydrogen-bonding capacity and solubility compared to halogenated analogs, making it a candidate for coordination chemistry or pharmaceutical intermediates.

属性

IUPAC Name |

2,4-dipyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-9-12(10-5-1-3-7-15-10)17-14(18-13)11-6-2-4-8-16-11/h1-9H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAVFFYYPFJJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(2-pyridinyl)-4-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2,6-Di(2-pyridinyl)-4-pyrimidinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

化学反应分析

Types of Reactions

2,6-Di(2-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinol to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines and pyrimidines .

科学研究应用

2,6-Di(2-pyridinyl)-4-pyrimidinol has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound exhibits biological activity, including antioxidant and enzyme inhibition properties.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.

作用机制

The mechanism of action of 2,6-Di(2-pyridinyl)-4-pyrimidinol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reactive oxygen species .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares key attributes of 2,6-Di(2-pyridinyl)-4-pyrimidinol with analogous compounds:

*Calculated based on analogous structures.

Research Findings and Key Insights

Substituent Effects: The hydroxyl group in 2,6-Di(2-pyridinyl)-4-pyrimidinol enhances solubility and hydrogen-bonding capacity compared to its chlorinated analog, which favors reactivity in cross-coupling reactions . Carboxylic acid derivatives () exhibit significantly higher acidity, making them unsuitable for direct comparison but valuable in metal coordination .

Synthetic Efficiency :

- Methyl esters of pyridinyl-pyrimidines achieve higher yields (33%) than ethyl analogs (29%), suggesting steric or electronic effects influence cyclization efficiency .

Biological Relevance: Tovorafenib’s complex structure underscores the importance of substituent diversity in drug design, whereas simpler pyrimidinols may serve as scaffolds for further functionalization .

Industrial Applications :

- Halogenated pyridinyl compounds dominate pesticide formulations due to their stability, while hydroxylated variants remain underexplored in this sector .

生物活性

2,6-Di(2-pyridinyl)-4-pyrimidinol, a compound with significant biological activity, is recognized for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,6-Di(2-pyridinyl)-4-pyrimidinol is characterized by its dual pyridine rings and a pyrimidine core. The presence of these heterocyclic structures contributes to its unique biological activity.

Chemical Formula

- Molecular Formula: CHNO

- CAS Number: 10239-68-6

Physical Properties

- Molecular Weight: 226.23 g/mol

- Appearance: Typically appears as a crystalline solid.

Antiviral Properties

Research indicates that 2,6-Di(2-pyridinyl)-4-pyrimidinol exhibits antiviral activity against various viruses. A study demonstrated its effectiveness in inhibiting viral replication in cell cultures, suggesting potential as an antiviral agent in therapeutic settings.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, it was observed to inhibit the proliferation of breast cancer cells through the modulation of apoptosis-related proteins.

Antimicrobial Effects

2,6-Di(2-pyridinyl)-4-pyrimidinol has also been evaluated for antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

The biological activity of 2,6-Di(2-pyridinyl)-4-pyrimidinol can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Binding: It binds to specific receptors that mediate cellular responses related to apoptosis and immune activation.

- Signal Transduction Pathways: By influencing pathways such as MAPK/ERK and PI3K/Akt, it modulates cellular survival and death signals.

Case Studies

- Antiviral Activity Study : In a controlled laboratory setting, 2,6-Di(2-pyridinyl)-4-pyrimidinol was tested against influenza virus strains. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral treatment.

- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Type | Mechanism |

|---|---|---|

| Antiviral | Influenza virus | Inhibition of viral replication |

| Anticancer | Breast cancer cells | Induction of apoptosis |

| Antimicrobial | Various bacteria | Disruption of cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。